![molecular formula C10H21NO B6616853 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine CAS No. 1340391-46-9](/img/structure/B6616853.png)
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethylcyclohexyl)oxy]ethan-1-amine (also known as 2-E-4-ECHA) is a synthetic compound that has been used in research and laboratory experiments for a variety of purposes. It is a member of the class of compounds known as alkyl amines, which are characterized by their ability to form amide linkages with other molecules. 2-E-4-ECHA has been used in a range of scientific applications, including biochemical and physiological studies, and it has been found to have a number of advantages and limitations when used in laboratory experiments.
科学的研究の応用
2-E-4-ECHA has been used in a variety of scientific applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of certain hormones on the cardiovascular system. Additionally, 2-E-4-ECHA has been used in studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs.
作用機序
2-E-4-ECHA is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs. Specifically, it is believed to competitively inhibit the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, 2-E-4-ECHA is believed to inhibit the enzyme CYP3A4, which is involved in the metabolism of some drugs.
Biochemical and Physiological Effects
2-E-4-ECHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain hormones involved in the regulation of the cardiovascular system. Additionally, 2-E-4-ECHA has been found to have an effect on the central nervous system, as it has been found to increase the levels of certain neurotransmitters.
実験室実験の利点と制限
2-E-4-ECHA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-E-4-ECHA is that it is relatively easy to synthesize, as it can be synthesized through a two-step process. Additionally, 2-E-4-ECHA has been found to have a number of biochemical and physiological effects, which can be studied in laboratory experiments. However, one of the main limitations of using 2-E-4-ECHA is that it is not as widely available as some other compounds, which can make it difficult to obtain in sufficient quantities for laboratory experiments.
将来の方向性
There are a number of potential future directions for research involving 2-E-4-ECHA. One potential area of research is the development of new synthesis methods for 2-E-4-ECHA. Additionally, further research could be conducted into the biochemical and physiological effects of 2-E-4-ECHA, as well as its effects on drug metabolism. Additionally, further research could be conducted into the potential therapeutic applications of 2-E-4-ECHA, as well as its potential side effects. Finally, further research could be conducted into the potential environmental effects of 2-E-4-ECHA, as well as its potential toxicity.
合成法
2-E-4-ECHA is synthesized through a two-step process. The first step involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of around 80-100°C. The second step of the synthesis involves the reaction of the amide with an alkyl halide, such as bromoethane, to form the desired product. This reaction is typically carried out at a temperature of around 40-50°C.
特性
IUPAC Name |
2-(4-ethylcyclohexyl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUUFJCTEYPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylcyclohexyl)oxy]ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
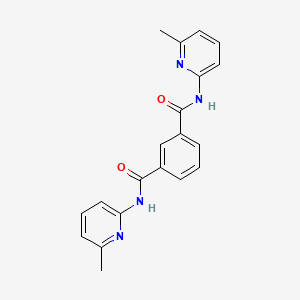



![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

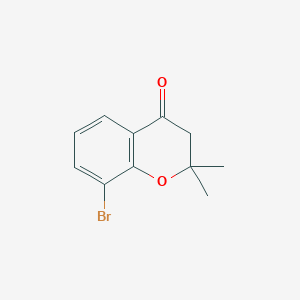
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
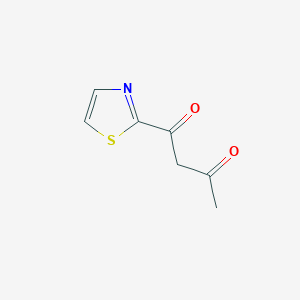
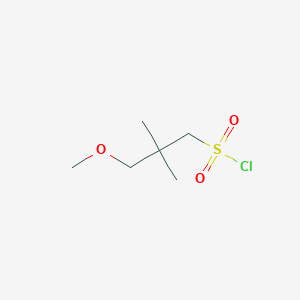
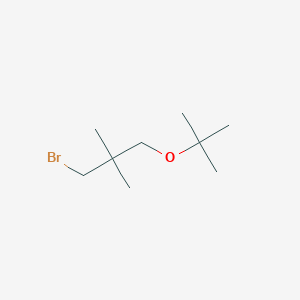
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)